Methyl 2-(5-sulfamoylthiophen-2-yl)acetate
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Overview
Description
Methyl 2-(5-sulfamoylthiophen-2-yl)acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a sulfamoyl group attached to the thiophene ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(5-sulfamoylthiophen-2-yl)acetate typically involves the reaction of thiophene derivatives with appropriate reagents. One common method is the esterification of 5-sulfamoylthiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to optimize reaction conditions and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(5-sulfamoylthiophen-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 2-(5-sulfamoylthiophen-2-yl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-(5-sulfamoylthiophen-2-yl)acetate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-aryl-3-hydroxythiophene-2-carboxylates: These compounds share a similar thiophene core but differ in the functional groups attached.
N-[(5-Sulfamoylthiophen-2-yl)methyl]acetamide: This compound has a similar sulfamoyl group but differs in the ester functionality
Uniqueness
Methyl 2-(5-sulfamoylthiophen-2-yl)acetate is unique due to its specific combination of a sulfamoyl group and an ester functionality, which imparts distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C7H9NO4S2 |
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Molecular Weight |
235.3 g/mol |
IUPAC Name |
methyl 2-(5-sulfamoylthiophen-2-yl)acetate |
InChI |
InChI=1S/C7H9NO4S2/c1-12-6(9)4-5-2-3-7(13-5)14(8,10)11/h2-3H,4H2,1H3,(H2,8,10,11) |
InChI Key |
JYNOJTBMHBICQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(S1)S(=O)(=O)N |
Origin of Product |
United States |
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